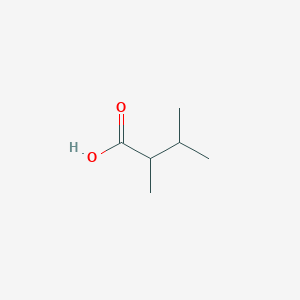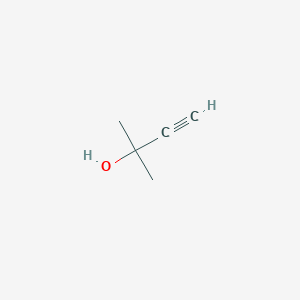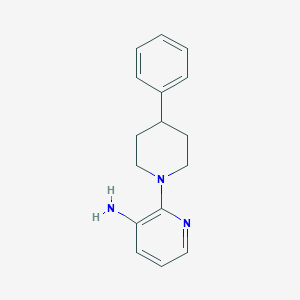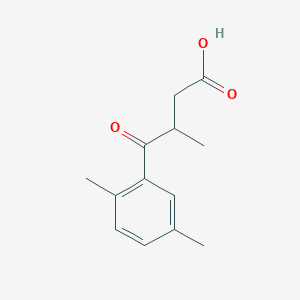
4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid, also known as DMBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBA belongs to the class of beta-keto acids and is a derivative of acetoacetic acid. It is a white crystalline solid that is soluble in organic solvents like ethanol and acetone.
作用機序
The mechanism of action of 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid varies depending on its application. In medicinal chemistry, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has been shown to exert its anticancer activity by inducing apoptosis in cancer cells. 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. In materials science, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid acts as a bridging ligand between metal ions to form metal-organic frameworks.
生化学的および生理学的効果
4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has been shown to have both biochemical and physiological effects. In vitro studies have shown that 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid can induce apoptosis in cancer cells by activating the caspase pathway. 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. In vivo studies have shown that 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid can reduce inflammation and oxidative stress in animal models.
実験室実験の利点と制限
4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has several advantages for lab experiments. It is readily available and can be synthesized using commercially available starting materials. 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid is also stable under normal lab conditions and can be stored for extended periods. However, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has some limitations for lab experiments. It is toxic and requires proper handling and disposal. 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid is also sensitive to moisture and light, which can affect its stability.
将来の方向性
There are several future directions for the study of 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid. In medicinal chemistry, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid can be further evaluated for its potential as an anticancer agent and as an inhibitor of acetylcholinesterase. In materials science, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid can be studied for its potential as a precursor for the synthesis of metal-organic frameworks with specific properties. In addition, the synthesis of 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid can be optimized to improve its yield and purity.
合成法
4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid can be synthesized through a multistep process starting from commercially available starting materials like 2,5-dimethylbenzaldehyde and ethyl acetoacetate. The synthesis involves the condensation of these starting materials followed by oxidation and decarboxylation to yield 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid. The synthesis of 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid is well-established and has been reported in several research articles.
科学的研究の応用
4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has been extensively studied for its potential applications in various fields like organic chemistry, medicinal chemistry, and materials science. In organic chemistry, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has been used as a building block for the synthesis of various compounds like beta-keto esters, beta-diketones, and beta-keto amides. In medicinal chemistry, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has been evaluated for its potential as an anticancer agent, anti-inflammatory agent, and as an inhibitor of acetylcholinesterase. In materials science, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has been studied for its potential as a precursor for the synthesis of metal-organic frameworks.
特性
CAS番号 |
16206-39-6 |
|---|---|
製品名 |
4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid |
分子式 |
C13H16O3 |
分子量 |
220.26 g/mol |
IUPAC名 |
4-(2,5-dimethylphenyl)-3-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C13H16O3/c1-8-4-5-9(2)11(6-8)13(16)10(3)7-12(14)15/h4-6,10H,7H2,1-3H3,(H,14,15) |
InChIキー |
ZYCTURVYTQAFJB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(=O)C(C)CC(=O)O |
正規SMILES |
CC1=CC(=C(C=C1)C)C(=O)C(C)CC(=O)O |
同義語 |
3-(2,5-Dimethylbenzoyl)butyric acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




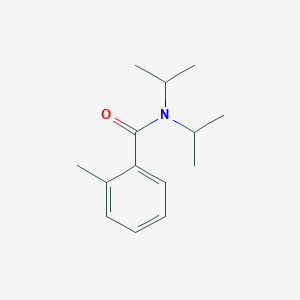
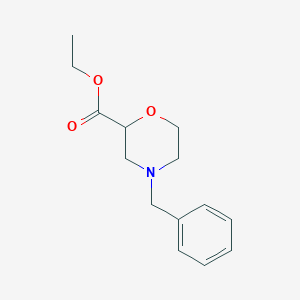

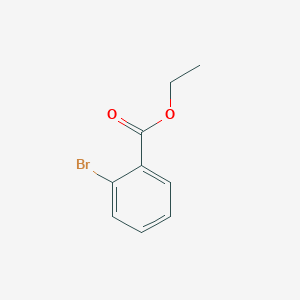

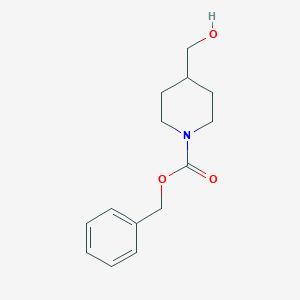
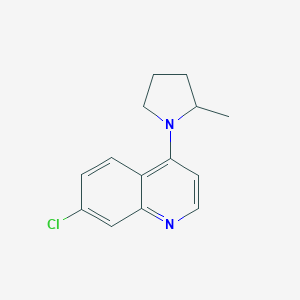
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)
